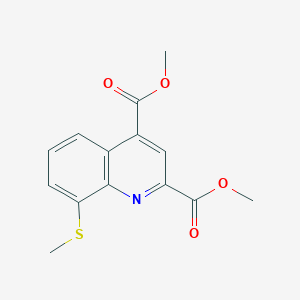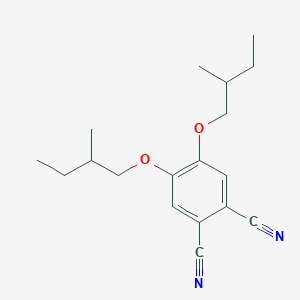
4,5-Bis(2-methylbutoxy)benzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(2-methylbutoxy)benzene-1,2-dicarbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of two 2-methylbutoxy groups attached to a benzene ring, along with two cyano groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(2-methylbutoxy)benzene-1,2-dicarbonitrile typically involves the reaction of 4,5-dihydroxybenzene-1,2-dicarbonitrile with 2-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of hydroxyl groups with 2-methylbutoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis(2-methylbutoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylbutoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines or alcohols depending on the specific conditions.
Substitution: Compounds with different substituents replacing the 2-methylbutoxy groups.
Applications De Recherche Scientifique
4,5-Bis(2-methylbutoxy)benzene-1,2-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,5-Bis(2-methylbutoxy)benzene-1,2-dicarbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dihydroxybenzene-1,2-dicarbonitrile: A precursor in the synthesis of 4,5-Bis(2-methylbutoxy)benzene-1,2-dicarbonitrile.
4,5-Dimethoxybenzene-1,2-dicarbonitrile: Similar structure but with methoxy groups instead of 2-methylbutoxy groups.
4,5-Diethoxybenzene-1,2-dicarbonitrile: Contains ethoxy groups instead of 2-methylbutoxy groups.
Uniqueness
This compound is unique due to the presence of 2-methylbutoxy groups, which impart specific steric and electronic properties to the molecule. These properties can influence its reactivity, solubility, and interactions with other molecules, making it distinct from similar compounds.
Propriétés
Numéro CAS |
676448-92-3 |
|---|---|
Formule moléculaire |
C18H24N2O2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
4,5-bis(2-methylbutoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H24N2O2/c1-5-13(3)11-21-17-7-15(9-19)16(10-20)8-18(17)22-12-14(4)6-2/h7-8,13-14H,5-6,11-12H2,1-4H3 |
Clé InChI |
AZTOILQUMORPAG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)COC1=C(C=C(C(=C1)C#N)C#N)OCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


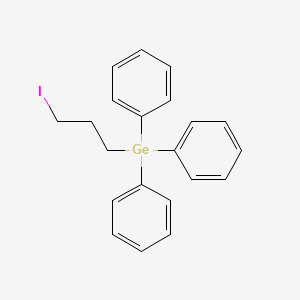
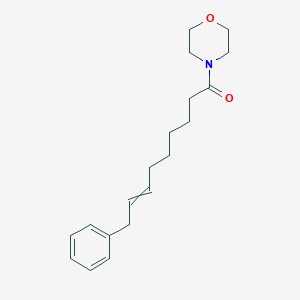
![3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12523971.png)

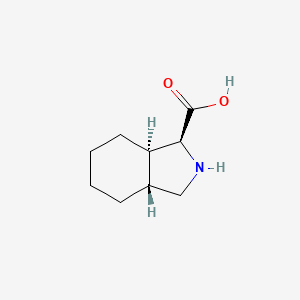
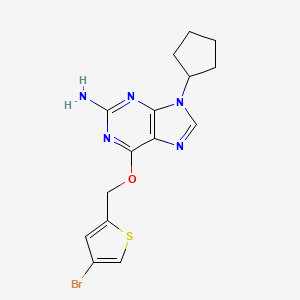


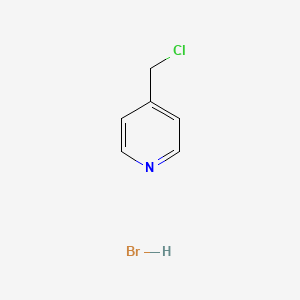
![1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]-](/img/structure/B12524005.png)
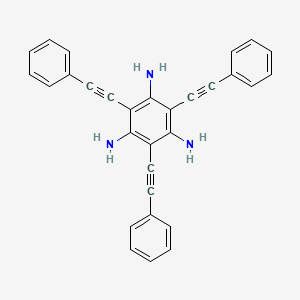
![Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]-](/img/structure/B12524024.png)
![Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12524030.png)
